molecular formula C10H15N B13471017 (S)-N-Methyl-1-phenylpropan-1-amine

(S)-N-Methyl-1-phenylpropan-1-amine

Cat. No.: B13471017
M. Wt: 149.23 g/mol
InChI Key: YELGXBUYFOSFJM-JTQLQIEISA-N
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Description

(S)-N-Methyl-1-phenylpropan-1-amine, also known as (S)-methamphetamine, is a chiral compound with significant pharmacological properties. It is a potent central nervous system stimulant that affects chemicals in the brain and nerves contributing to hyperactivity and impulse control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1-phenylpropan-1-amine typically involves the reduction of ephedrine or pseudoephedrine. One common method is the Birch reduction, which uses lithium or sodium in liquid ammonia to reduce the precursor. Another method involves the use of hydriodic acid and red phosphorus.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of phenyl-2-propanone (P2P) using a chiral catalyst to ensure the production of the (S)-enantiomer. This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-1-phenylpropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl methyl ketone.

    Reduction: It can be reduced to form N-methyl-1-phenylpropan-2-amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Benzyl methyl ketone.

    Reduction: N-methyl-1-phenylpropan-2-amine.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

(S)-N-Methyl-1-phenylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying the effects of stimulants on biological systems.

    Medicine: It is studied for its potential therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and obesity.

    Industry: It is used in the production of certain pharmaceuticals and as a precursor in the synthesis of other compounds.

Mechanism of Action

(S)-N-Methyl-1-phenylpropan-1-amine exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in heightened alertness, concentration, and energy levels.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Methyl-1-phenylpropan-1-amine: The enantiomer of (S)-N-Methyl-1-phenylpropan-1-amine, with different pharmacological effects.

    Amphetamine: Lacks the N-methyl group, resulting in different potency and duration of action.

    Ephedrine: A precursor in the synthesis of this compound, with similar stimulant effects but less potency.

Uniqueness

This compound is unique due to its high potency as a central nervous system stimulant and its specific mechanism of action involving the inhibition of neurotransmitter reuptake. Its chiral nature also allows for selective interactions with biological targets, making it a valuable compound in both research and therapeutic contexts.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1S)-N-methyl-1-phenylpropan-1-amine

InChI

InChI=1S/C10H15N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3/t10-/m0/s1

InChI Key

YELGXBUYFOSFJM-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC

Canonical SMILES

CCC(C1=CC=CC=C1)NC

Origin of Product

United States

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